N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide
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Overview
Description
N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a piperazine ring, and a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been found to targetPhenylalanine–tRNA ligase alpha subunit and Phenylalanine–tRNA ligase beta subunit in Staphylococcus haemolyticus . These enzymes play a crucial role in protein synthesis by attaching phenylalanine to its corresponding tRNA, which is then used in the construction of proteins.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets throughhydrogen bonds , hydrophobic interactions , and π…π stacking . These interactions could potentially inhibit the activity of the target enzymes, thereby affecting protein synthesis.
Pharmacokinetics
Similar compounds have been designed with the intent of modifying physicochemical properties such as size, charge, and lipophilicity to improve the pharmacokinetic profile . These modifications could potentially enhance the compound’s bioavailability and alter its penetrability into bacterial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of pyridine with piperazine under controlled conditions to form the pyridin-2-ylpiperazine derivative.
Sulfonylation: The piperazine derivative is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the sulfonylated piperazine derivative with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the pyridine ring.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory and antimicrobial properties.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Drug Development: Explored as a lead compound for the development of new drugs targeting specific diseases.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
N-(4-(pyridin-2-yl)piperazin-1-yl)benzamide: Studied for its potential as an anti-inflammatory agent.
Uniqueness
N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is unique due to its combination of a furan ring, a piperazine ring, and a pyridine ring, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c22-17(15-5-3-13-25-15)19-8-4-14-26(23,24)21-11-9-20(10-12-21)16-6-1-2-7-18-16/h1-3,5-7,13H,4,8-12,14H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOWUEZAGZILHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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